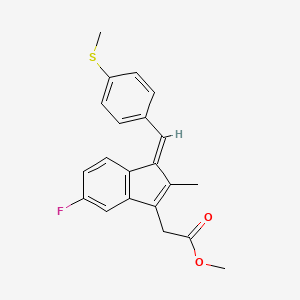

Sulindac Sulfide Methyl Ester

Description

Structure

3D Structure

Properties

CAS No. |

106647-49-8 |

|---|---|

Molecular Formula |

C21H19FO2S |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C21H19FO2S/c1-13-18(10-14-4-7-16(25-3)8-5-14)17-9-6-15(22)11-20(17)19(13)12-21(23)24-2/h4-11H,12H2,1-3H3/b18-10- |

InChI Key |

MYVOADOTMNPIRT-ZDLGFXPLSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Sulindac Sulfide Methyl Ester and Its Derivatives

Direct Esterification from Sulindac (B1681787) Sulfide (B99878) Precursors

A primary and straightforward method for synthesizing sulindac sulfide methyl ester involves the direct esterification of sulindac sulfide. openmedicinalchemistryjournal.comnih.govnih.gov This process is a fundamental reaction in organic chemistry, converting a carboxylic acid into an ester.

Reagents and Conditions for Esterification

The esterification is commonly achieved using methanol (B129727) in the presence of an acid catalyst. openmedicinalchemistryjournal.comnih.govnih.gov Thionyl chloride is a frequently employed reagent for this transformation. openmedicinalchemistryjournal.comnih.govnih.gov The reaction typically proceeds by refluxing the sulindac sulfide in methanol with thionyl chloride, leading to the formation of this compound in high yields. nih.gov Other acidic conditions, such as using concentrated sulfuric acid in methanol, have also been reported to be effective. nih.gov

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulindac Sulfide | Methanol, Thionyl Chloride | Reflux | This compound | 90-96% | nih.gov |

| Sulindac Acid | Methanol, Concentrated Sulfuric Acid | Reflux | Sulindac Methyl Ester | Quantitative | nih.gov |

Convergent Synthesis Approaches via Sulindac Methyl Ester

Convergent synthesis strategies offer a versatile platform for producing a variety of this compound derivatives. These methods often begin with the synthesis of sulindac methyl ester from sulindac acid, which then serves as a common intermediate for further chemical modifications. mdpi.comnih.govnih.govacs.org

Synthesis of Sulindac Methyl Ester from Sulindac Acid

The initial step in this convergent approach is the esterification of sulindac acid to yield sulindac methyl ester. This is typically accomplished by refluxing sulindac acid in methanol with a catalytic amount of concentrated sulfuric acid. nih.govnih.gov This reaction is generally high-yielding, often producing the methyl ester in quantitative amounts. nih.gov Another reported method involves the use of boron trifluoride methanol complex (BF₃·CH₃OH) in methanol at elevated temperatures. mdpi.com

Subsequent Transformations from this compound or its Intermediates

Once this compound or its related intermediates are obtained, they can be subjected to a range of chemical transformations to generate a library of analogs with diverse functional groups.

A key transformation is the reduction of the methyl ester group to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. openmedicinalchemistryjournal.comnih.govnih.govresearchgate.net The reaction is typically carried out in a solvent like toluene (B28343) at low temperatures, such as -77°C. openmedicinalchemistryjournal.comnih.gov This selective reduction provides the corresponding aldehyde, which is a crucial intermediate for further derivatization. openmedicinalchemistryjournal.comnih.govresearchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Diisobutylaluminum Hydride (DIBAL-H) | Toluene | Low Temperature (e.g., -77°C) | Sulindac Sulfide Aldehyde | openmedicinalchemistryjournal.comnih.govresearchgate.net |

| Sulindac Methyl Ester | Diisobutylaluminum Hydride (DIBAL-H) | Methylene Chloride | -77°C, 4 hours | Sulindac Aldehyde | nih.gov |

The aldehyde intermediates are readily converted to amine-containing analogs through reductive amination. openmedicinalchemistryjournal.comnih.govresearchgate.net This two-step process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) is a mild and effective reducing agent for this transformation, often carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature. openmedicinalchemistryjournal.comnih.gov This method allows for the introduction of a wide variety of amine functionalities, leading to a diverse set of sulindac sulfide analogs. openmedicinalchemistryjournal.com

This article details the synthetic methodologies for producing this compound and its various derivatives, focusing on specific chemical transformations.

3 Derivatization to Sulfoximine (B86345) Compounds.mdpi.comacs.orgnih.gov

The transformation of sulindac and its methyl ester into their corresponding sulfoximine derivatives has been a subject of recent interest due to the potential chemotherapeutic properties of sulfoximines. mdpi.com

A general and effective method for the synthesis of sulindac methyl ester sulfoximine involves the reaction of sulindac methyl ester with an oxidizing agent and a nitrogen source. mdpi.com Specifically, the reaction is carried out using (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] as the oxidant and ammonium (B1175870) carbamate (B1207046) [NH2COONH4] as the nitrogen source in methanol. mdpi.com This reaction proceeds at room temperature for a short duration, typically around 30 minutes, followed by purification via chromatography. mdpi.com

However, this direct approach was found to be unsatisfactory when applied directly to sulindac. mdpi.com Consequently, an alternative two-step synthesis for sulindac sulfoximine was developed. This involves the initial synthesis of sulindac methyl ester sulfoximine, which is then hydrolyzed to the desired sulindac sulfoximine. mdpi.com

The synthesis of N-iodo sulfoximines from sulfides has also been reported as a one-pot cascade reaction at room temperature. nih.govacs.org This method converts sulfides into sulfoximines using ammonium carbonate and (diacetoxyiodo)benzene, followed by an in-situ iodination with N-iodosuccinimide or iodine, achieving high isolated yields. nih.govacs.org

Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of sulfoximine carbamates from sulfoxides. acs.orgacs.org These methods offer a convenient route to N-protected sulfoximines under mild conditions. acs.org An improved protocol utilizes Rh2(esp)2 as a catalyst, which has shown to increase yields, particularly for carbamates containing π-functionality. acs.orgnih.gov

Table 1: Synthesis of Sulindac Methyl Ester Sulfoximine mdpi.com

| Starting Material | Reagents | Solvent | Time | Product |

| Sulindac methyl ester | (Diacetoxyiodo)benzene, Ammonium carbamate | Methanol | 30 min | Sulindac methyl ester sulfoximine |

4 Introduction of Alpha-Methyl Functionalitynih.gov

The introduction of a methyl group at the alpha-position of the ester in this compound is a key step in the synthesis of a library of α-methyl amide analogs. nih.gov This modification is achieved through a multi-step process that begins with the esterification of commercially available sulindac sulfide. nih.gov

The esterification is carried out using methanol and thionyl chloride, resulting in the formation of the corresponding methyl ester in high yields (90–96%). nih.gov Following the esterification, the crucial α-methylation step is performed. This involves the use of a strong base, lithium diisopropylamide (LDA), and an alkylating agent, methyl iodide (CH3I), at a low temperature of -78 °C. nih.gov This reaction yields the racemic or diastereomeric α-methyl sulindac ester derivatives in good yields, ranging from 73% to 93%. nih.gov

Table 2: Alpha-Methylation of this compound nih.gov

| Starting Material | Reagents | Temperature | Yield | Product |

| This compound | 1. LDA2. CH3I | -78 °C | 73-93% | α-Methyl this compound |

5 Ester Hydrolysis to Carboxylic Acid Analogsnih.govtandfonline.com

The conversion of this compound and its derivatives back to their corresponding carboxylic acids is a fundamental step in the synthesis of various analogs. This hydrolysis can be accomplished under both acidic and basic conditions.

One common method involves treating the α-methyl sulindac ester derivatives with a base, which leads to the quantitative yield of the corresponding α-methyl carboxylic acids. nih.gov

Alternatively, ester hydrolysis can be achieved using a strong base like potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water. tandfonline.com The reaction mixture is typically stirred at room temperature for 12 hours. tandfonline.com Neutralization with an acid, such as 2N HCl, is then performed, followed by extraction with an organic solvent like chloroform. tandfonline.com

For more sterically hindered esters, such as α,α-disubstituted derivatives, a non-aqueous hydrolytic strategy is employed. nih.gov This method involves heating a tetrahydrofuran (B95107) (THF) solution of the ester in a microwave with potassium trimethylsilanoate. nih.gov

Table 3: Ester Hydrolysis Methods

| Starting Material | Reagents | Conditions | Product | Reference |

| α-Methyl sulindac ester derivatives | Base | - | α-Methyl sulindac carboxylic acid | nih.gov |

| Sulindac ester | KOH, EtOH/H2O | Room temperature, 12 h | Sulindac carboxylic acid | tandfonline.com |

| α,α-Disubstituted sulindac esters | Potassium trimethylsilanoate, THF | Microwave, 90–120 °C, 15 min | α,α-Disubstituted sulindac carboxylic acid | nih.gov |

6 Amide Bond Formation via Coupling Reactionsnih.govtandfonline.comopenmedicinalchemistryjournal.com

The synthesis of amide derivatives of sulindac sulfide often involves the initial conversion of the carboxylic acid to its methyl ester, followed by coupling with various amines. openmedicinalchemistryjournal.com Standard peptide coupling conditions are employed for this transformation. openmedicinalchemistryjournal.com

A widely used method for amide bond formation is the use of coupling agents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). nih.govtandfonline.com For instance, α-methyl sulindac analogs (as carboxylic acids) are coupled with various amines using HATU as the coupling agent to afford the desired amide compounds in satisfactory yields. nih.gov

Similarly, the synthesis of oxazole (B20620) and thiazole (B1198619) analogs of sulindac begins with the HATU or HBTU catalyzed coupling of sulindac with an appropriately substituted amino acid methyl ester to form the corresponding amide in excellent yield. tandfonline.com Another approach involves the synthesis of amides of 2′-des-methyl sulindac sulfide derivatives using standard EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) carbodiimide (B86325) coupling reactions. acs.orgacs.org

Table 4: Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Application | Reference |

| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Synthesis of α-methyl sulindac amides and oxazole/thiazole analogs | nih.govtandfonline.com |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Synthesis of oxazole and thiazole analogs of sulindac | tandfonline.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Synthesis of amides of 2′-des-methyl sulindac sulfide derivatives | acs.orgacs.org |

7 Synthesis of Des-Methyl Sulindac Sulfide Derivativesnih.govacs.orgnih.govsemanticscholar.org

The synthesis of 2′-des-methyl derivatives of sulindac sulfide has been explored to create probes for understanding cyclooxygenase-dependent biology. acs.orgnih.gov These derivatives exhibit reduced COX inhibitory activity. acs.orgnih.gov The general synthetic route to multisubstituted (E)-2′-des-methyl sulindac sulfide analogs involves several key steps, including ester cleavage and re-esterification reactions. nih.gov

A common strategy involves the condensation of an appropriate indene (B144670) with a suitable aldehyde. acs.orgacs.org For example, the synthesis can be performed using 1 N NaOH in refluxing methanol. acs.orgacs.org The synthesis of the Z-isomer of 2′-des-methyl sulindac sulfide has been achieved through two main routes: the reduction of a bromoindene precursor or the photoisomerization of the E-isomer. nih.gov

Furthermore, "biphenyl derivatives" of 2′-des-methyl sulindac sulfide have been synthesized using Suzuki-Miyaura coupling reactions. nih.gov This palladium-catalyzed cross-coupling reaction is typically performed using Pd(PPh3)4 as the catalyst and potassium carbonate as the base in a mixture of DME and water at elevated temperatures. nih.gov

Esterification of the 'free acid' derivatives of 2'-des-methyl sulindac sulfide is another important modification. semanticscholar.org This is generally achieved by suspending or dissolving the acidic starting material in the appropriate alcohol, followed by the addition of concentrated sulfuric acid and heating to reflux. semanticscholar.org

Table 5: Synthesis and Modification of Des-Methyl Sulindac Sulfide Derivatives

| Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| Condensation | 1 N NaOH, refluxing methanol | 2′-Des-methyl sulindac sulfide derivatives | acs.orgacs.org |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, DME/H2O, 90 °C | Biphenyl derivatives of 2′-des-methyl sulindac sulfide | nih.gov |

| Esterification | Alcohol, concentrated H2SO4, reflux | Ester derivatives of 2′-des-methyl sulindac sulfide | semanticscholar.org |

| Photoisomerization | Light | (Z)-2′-des-methyl sulindac sulfide | nih.gov |

Mechanistic Elucidation of Sulindac Sulfide Methyl Ester Derivatives

Cyclooxygenase-Independent Mechanisms of Biological Action

The discovery of sulindac (B1681787) derivatives lacking COX activity has spurred investigation into alternative biochemical pathways through which these compounds exert their effects. These COX-independent mechanisms are of significant interest for their potential to induce apoptosis in cancer cells and other therapeutic applications without the liabilities of COX inhibition.

A prominent COX-independent mechanism for certain sulindac derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically those that hydrolyze cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting cGMP-specific PDEs, such as PDE2, PDE5, and PDE10, these compounds lead to an accumulation of intracellular cGMP. Elevated cGMP levels, in turn, activate protein kinase G (PKG), which can trigger a cascade of events leading to growth inhibition and apoptosis in tumor cells. This mechanism is distinct from the anti-inflammatory effects of COX inhibition and represents a key pathway for the anti-neoplastic properties of these compounds.

Table 2: Inhibition of cGMP-Specific Phosphodiesterases by a COX-Inactive Sulindac Analog

| PDE Isozyme | IC₅₀ (µM) |

| PDE2 | 5 |

| PDE5 | 10 |

| PDE10 | 5 |

IC₅₀ values represent the concentration required for 50% inhibition of the respective phosphodiesterase isozyme.

Another significant COX-independent mechanism involves the modulation of the Wnt/β-catenin signaling pathway. In many cancer cells, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then complexes with T-cell factor (Tcf) transcription factors to drive the expression of genes involved in cell proliferation and survival. Certain sulindac derivatives have been shown to disrupt this process by promoting the degradation of β-catenin, thereby reducing its availability to activate Tcf-mediated transcription. This action effectively inhibits the pro-survival signaling in cancer cells and can induce apoptosis, representing a critical target for cancer therapy.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer. Some derivatives of sulindac sulfide (B99878) have been shown to activate PPARγ, a mechanism that is independent of their cyclooxygenase (COX) inhibitory activity.

Research has demonstrated that certain 2'-des-methyl sulindac sulfide analogues can stimulate PPARγ-dependent transcription and induce adipocyte differentiation in cell culture. nih.gov These compounds were found to be potent and selective PPARγ agonists, with only weak activity at PPARα. nih.gov The activation of PPARγ by these sulindac derivatives is significant because it represents a distinct pathway through which these compounds can exert anti-cancer effects, separate from the well-known COX inhibition. acs.org

Studies using X-ray crystallography have revealed that several nonsteroidal anti-inflammatory drugs (NSAIDs), including sulindac sulfide, can bind directly to the PPARγ ligand-binding pocket. researchgate.net Specifically, two molecules of sulindac sulfide bind within the pocket, mimicking the interactions of known agonists and leading to partial activation of the receptor. researchgate.net This binding and subsequent activation of PPARγ-dependent transcription have been confirmed in human colon cancer cell lines. acs.org

The development of sulindac derivatives that selectively activate PPARγ without inhibiting COX enzymes has provided valuable tools for studying the biological roles of PPARγ. nih.govacs.org For instance, a 2'-des-methyl derivative of sulindac sulfide was synthesized that lacked COX inhibitory activity but was a potent inducer of PPARγ-dependent transcription. acs.org This highlights that the anti-neoplastic activities of some sulindac derivatives may not be reliant on the reduction of prostaglandin (B15479496) levels. acs.org

| Compound Class | Effect on PPARγ | Key Findings |

| 2'-des-methyl sulindac sulfide analogues | Potent and selective agonists | Stimulate PPARγ-dependent transcription and induce adipocyte differentiation. nih.gov |

| Sulindac sulfide | Partial agonist | Binds to the PPARγ ligand-binding pocket and modulates its activity. researchgate.net |

| 2'-des-methyl derivative of sulindac sulfide | Potent inducer of PPARγ-dependent transcription | Lacks COX inhibitory activity, separating PPARγ activation from COX inhibition. acs.org |

Inhibition of Notch Signaling Cascades

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation, and its dysregulation is implicated in various cancers. Sulindac sulfide has been identified as a modulator of this pathway, specifically acting as a γ-secretase modulator (GSM). nih.govnih.gov

γ-secretase is an enzyme complex responsible for the final cleavage and activation of the Notch receptor. By modulating the activity of γ-secretase, sulindac sulfide can inhibit the cleavage of Notch1, a key step in the activation of the Notch signaling cascade. nih.govnih.gov This inhibitory effect has been observed in triple-negative breast cancer (TNBC) cells, where Notch signaling is often aberrantly activated. nih.govnih.gov

In preclinical models of TNBC, sulindac sulfide has demonstrated significant anti-tumor activity as a single agent. nih.gov It has been shown to inhibit the growth of mammospheres, which are enriched in cancer stem-like cells, in a Notch-dependent manner. nih.gov Importantly, this inhibition of Notch signaling by sulindac sulfide appears to be selective, as it did not inhibit Notch cleavage in T-cells, which is a concern with broader-acting γ-secretase inhibitors (GSIs) that can cause immunological side effects. nih.govnih.gov

The ability of sulindac sulfide to inhibit Notch signaling presents a promising therapeutic strategy, particularly for cancers like TNBC where Notch1 expression is associated with a poor prognosis. nih.govnih.gov

| Compound | Mechanism | Effect on Notch Signaling | Cancer Model |

| Sulindac Sulfide | γ-secretase modulator (GSM) | Inhibits Notch1 cleavage | Triple-Negative Breast Cancer (TNBC) nih.govnih.gov |

Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

A key mechanism by which sulindac and its derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is often linked to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage and trigger apoptotic pathways.

Studies have shown that sulindac sulfide can induce apoptosis in various cancer cell lines, including human multiple myeloma and pancreatic cancer cells. nih.govnih.gov This induction of apoptosis is often preceded by an increase in intracellular ROS levels. nih.govnih.gov For example, in human multiple myeloma cells, sulindac-induced apoptosis involves the generation of ROS, which in turn leads to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases. nih.gov

Furthermore, the ROS generated by sulindac can activate signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in mediating the apoptotic response. nih.gov In some cancer cells, the increase in ROS levels following treatment with sulindac sulfide has been shown to lead to the overexpression of COX-2; however, this COX-2 induction does not appear to be the primary driver of cell death. nih.gov

The pro-oxidative effect of sulindac can also enhance the efficacy of other cancer therapies. Pre-treatment of human colon and lung cancer cells with sulindac has been found to increase their sensitivity to oxidizing agents, leading to a significant increase in ROS and subsequent apoptotic cell death. plos.org This suggests that the ability of sulindac to modulate the cellular redox state is a critical component of its anti-neoplastic activity.

| Cell Line | Effect of Sulindac Sulfide | Associated Mechanisms |

| Human Multiple Myeloma Cells | Induces apoptosis | ROS generation, mitochondrial dysfunction, p38 MAPK activation. nih.gov |

| BxPC-3 Pancreatic Cancer Cells | Inhibits growth, increases ROS | Leads to COX-2 overexpression, but cell death is COX-2 independent. nih.gov |

| Human Colon and Lung Cancer Cells | Enhances killing by oxidizing agents | Significant increase in intracellular ROS, loss of mitochondrial membrane potential. plos.org |

Alteration of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anti-cancer drugs. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 (also known as MRP1), which actively pump chemotherapeutic agents out of the cell.

Sulindac sulfide has been shown to selectively increase the sensitivity of cancer cells overexpressing ABCC1 to certain chemotherapeutic drugs like doxorubicin (B1662922). nih.gov This effect is achieved at concentrations that are not cytotoxic on their own, suggesting a specific interaction with the MDR mechanism rather than general toxicity. nih.gov The reversal of resistance by sulindac sulfide is associated with a decrease in the efflux of the chemotherapeutic drug from the cancer cells. nih.gov

The mechanism appears to involve the inhibition of ABCC1-mediated transport. nih.gov Studies using isolated membrane vesicles have demonstrated that sulindac sulfide can inhibit the transport of leukotriene C4, a known substrate of ABCC1. nih.gov This suggests that sulindac sulfide can act as an inhibitor of this specific drug efflux pump.

Furthermore, in human cervix carcinoma cells, co-treatment with sulindac and doxorubicin has been shown to decrease the mRNA levels of both MDR1 (ABCB1) and MRP1 (ABCC1), leading to a blockage of doxorubicin efflux and enhanced apoptotic effects. researchgate.net This indicates that sulindac and its derivatives can modulate the expression of genes involved in multidrug resistance.

| Compound | Effect on MDR | Mechanism |

| Sulindac Sulfide | Increases sensitivity to doxorubicin in ABCC1-overexpressing cells | Inhibits ABCC1-mediated drug efflux. nih.gov |

| Sulindac | Decreases mRNA levels of MDR1 and MRP1 | Blocks doxorubicin efflux in cervix carcinoma cells. researchgate.net |

Structure Activity Relationship Sar Investigations of Sulindac Sulfide Methyl Ester Analogs

Role of the Carboxylate Moiety in Bioactivity

The carboxylic acid group of sulindac (B1681787) sulfide (B99878) is a critical determinant of its COX inhibitory activity. In silico modeling studies have highlighted the crucial role of the carboxylate moiety in binding to both COX-1 and COX-2 enzymes. acs.orgresearchgate.net This has been substantiated by synthetic chemistry efforts where modifications to this group invariably lead to a significant reduction or complete loss of COX inhibition.

Conversion of the carboxylic acid to an ester or amide derivative significantly diminishes its potency as a COX inhibitor. acs.org For instance, a sulindac sulfide amide (SSA) analog featuring an N,N-dimethylethyl amine substitution was found to be devoid of both COX-1 and COX-2 inhibitory activity. acs.orgresearchgate.net Similarly, replacing the carboxylate with an ethylbenzylamine group, as in sulindac benzylamine, also results in a compound with no significant COX-related activity. researchgate.net While these modifications eliminate COX inhibition, some analogs, like the SSA derivative, potently inhibit the growth of various human colon tumor cell lines, indicating a shift in the mechanism of action away from COX-dependent pathways. researchgate.net

Table 1: Impact of Carboxylate Moiety Modification on COX Inhibition This table is interactive. You can sort and filter the data.

| Compound | Modification | COX-1 Inhibition | COX-2 Inhibition | Reference |

|---|---|---|---|---|

| Sulindac Sulfide | Carboxylic Acid | Potent Inhibitor | Potent Inhibitor | acs.org |

| Sulindac Sulfide Methyl Ester | Methyl Ester | Significantly Reduced Potency | Significantly Reduced Potency | acs.org |

| Sulindac Sulfide Amide (SSA) | N,N-dimethylethyl amide | Lacks Activity | Lacks Activity | acs.orgresearchgate.net |

Impact of Varied Aminoalkyl Substitutions on Efficacy

Following the observation that amide derivatives of sulindac sulfide lose their COX inhibitory function but gain anti-tumor properties, researchers have explored various aminoalkyl substitutions. The efficacy of these analogs is no longer measured by COX inhibition but by their ability to suppress cancer cell proliferation.

A notable example is the sulindac sulfide amide (SSA) with an N,N-dimethylethyl amine substitution, which demonstrated potent growth inhibition against human colon tumor cell lines (HT-29, SW480, and HCT116) with IC₅₀ values in the low micromolar range (2 to 5 µmol/L). researchgate.net This suggests that while the aminoalkyl group renders the molecule inactive against COX, it can confer potent anti-cancer activity through alternative mechanisms. Further research into a variety of substitutions has shown that the nature of the amine can influence this efficacy. General SAR principles from other drug classes suggest that cyclic alkyl substituents on an amine can be more effective than open-chain counterparts. nootanpharmacy.in

Significance of Alpha-Methyl Group Stereochemistry and Presence

The alpha-methyl group on the acetate (B1210297) side chain of the indene (B144670) ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For the broader class of arylpropionic acid analogs, it is generally established that the S(+) isomer is the biologically active form, while the R(-) isomer is inactive or significantly less active. quizlet.com Many of these drugs are administered as a racemic mixture because the R-isomer can be converted to the active S-isomer in vivo. quizlet.com

In the context of sulindac analogs, any alkyl substitution at the alpha-position relative to the carboxyl group has been found to reduce biological activity. acs.org The introduction of two methyl groups at this position (α,α-disubstitution) creates significant steric hindrance, which dramatically reduces the ease of hydrolysis of ester pro-drugs to their active acid forms. acs.org

Influence of Heterocyclic Ring Incorporations (e.g., Oxazole (B20620), Thiazole)

To probe the SAR of sulindac analogs further, researchers have synthesized derivatives where the amide linkage of sulindac sulfide amide (SSA) is replaced with rigid heterocyclic rings, such as oxazole or thiazole (B1198619), at the C-2 position of the indene core. researchgate.netresearchgate.net

In general, the replacement of the flexible amide function with these heterocyclic systems had a negative impact on the anti-proliferative activity against prostate, colon, and breast cancer cell lines. researchgate.netresearchgate.net However, a small number of these novel analogs that incorporated the rigid oxazole or thiazole scaffolds did show comparable activity to the lead compound, SSA, suggesting that specific heterocyclic structures can be tolerated. researchgate.netresearchgate.net Diaryl-substituted heterocycles, including thiazole and oxazole, are central scaffolds in many selective COX-2 inhibitors, though their incorporation into the sulindac frame appears to shift activity away from COX inhibition. nih.gov

Table 2: Activity of Heterocyclic Analogs of Sulindac Sulfide Amide (SSA) This table is interactive. You can sort and filter the data.

| Scaffold Modification | General Impact on Anti-Cancer Activity | Key Finding | Reference |

|---|---|---|---|

| Replacement of Amide with Oxazole | Negative | A few analogs showed activity comparable to SSA | researchgate.netresearchgate.net |

Determinants of Benzylidene Double Bond Geometry: (Z)- vs. (E)-Isomers

The geometry of the benzylidene double bond is a critical factor for the COX inhibitory activity of sulindac sulfide and its analogs. The naturally occurring, more active form of sulindac sulfide possesses the (Z)-geometry. scribd.com This configuration is dictated by the presence of the 2′-methyl group on the indene ring system. acs.orgacs.org

When the 2′-methyl group is removed from the indene ring, the geometry of the double bond is quantitatively directed to the (E)-isomer instead of the (Z)-isomer. acs.orgresearchgate.net The (Z)-isomer of 2′-des-methyl sulindac sulfide was synthesized and found to inhibit both COX-1 and COX-2, but its potency was diminished compared to sulindac sulfide (the parent Z-isomer). acs.org This demonstrates that while the 2'-methyl group is a primary determinant of potent, time-dependent COX inhibition, the (Z)-geometry of the double bond itself also plays a significant role. acs.org In direct comparisons, the (Z)-isomer of sulindac exhibits much more potent anti-inflammatory activity than the corresponding (E)-isomer. scribd.com

Structural Modifications Leading to COX Selectivity or A-selectivity

Structural modifications to the sulindac sulfide scaffold have successfully generated analogs with high selectivity for one COX isozyme over the other. A key discovery was that removing the 2′-methyl group, which forces the benzylidene double bond into the (E)-configuration, leads to a dramatic shift in selectivity. acs.org This (E)-2′-des-methyl-sulindac sulfide (E-DMSS) analog is a selective inhibitor of COX-1 and does not inhibit COX-2. acs.orgresearchgate.net

Further exploration of the E-DMSS scaffold has yielded even more potent and selective COX-1 inhibitors. acs.org The most significant enhancement in COX-1 selectivity and potency was achieved by replacing the carboxylate group with a sulfonimide isostere. acs.org Additionally, within the E-DMSS series, substituting the 5′-fluoro group with a 5′-methoxy group further improved the preference for COX-1 inhibition. researchgate.net Conversely, oxidation of the sulfide moiety to a sulfoxide (B87167) or sulfone in these analogs reduces activity, consistent with findings for the parent sulindac compound. acs.org

Table 3: Structural Modifications and Impact on COX Selectivity This table is interactive. You can sort and filter the data.

| Base Scaffold | Modification | Resulting Selectivity | Reference |

|---|---|---|---|

| Sulindac Sulfide (Z-isomer) | Removal of 2'-methyl group | COX-1 Selective (E-isomer formed) | acs.orgresearchgate.net |

| (E)-2′-des-methyl-sulindac sulfide | Replacement of carboxylate with sulfonimide | Potent and highly selective for COX-1 | acs.org |

| (E)-2′-des-methyl-sulindac sulfide | Replacement of 5'-F with 5'-OCH₃ | Improved COX-1 Selectivity | researchgate.net |

Preclinical in Vitro Research Applications of Sulindac Sulfide Methyl Ester Derivatives

Assessment of Anti-Proliferative Activity in Cancer Cell Line Panels

Derivatives of sulindac (B1681787) sulfide (B99878) have been the subject of numerous studies to evaluate their potential as anti-cancer agents. This research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may be independent of their well-known cyclooxygenase (COX) inhibitory activity. acs.orgnih.govnih.gov

Colon Carcinoma Cell Lines (e.g., HT29, HCT 116, SW480, CaCo-2, RKO)

The anti-proliferative effects of sulindac derivatives have been extensively studied in colon carcinoma cell lines. Sulindac sulfide has been shown to inhibit the growth of HT-29, SW480, and HCT 116 cells. nih.gov Specifically, it demonstrated IC50 values for growth inhibition ranging from 73 to 85 μM in these cell lines. nih.gov In another study, sulindac sulfide and its sulfone metabolite were found to significantly reduce the cell number in both preconfluent and confluent cultures of HT-29 cells, with the sulfide form being approximately four times more potent. researchgate.net

Further research has explored novel derivatives. One such derivative, [(Z)-N-benzyl-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl) benzylidene)-1H-inden-3-yl)ethanamine] (SBA), synthesized from sulindac methyl ester, was found to be significantly more potent than sulindac sulfide in inhibiting the growth of HCT 116 colon tumor cells. nih.gov While sulindac sulfide reduced the proliferation of HCT 116 cells by about 12%, SBA inhibited proliferation by 86% after 24 hours of treatment. nih.gov This enhanced potency was associated with a greater induction of apoptosis. nih.gov

Another study investigated 2'-desmethyl derivatives of sulindac sulfide. acs.org One such derivative, compound 2 , was shown to reduce the viability of RKO colon cancer cells with a dose-response curve similar to that of sulindac sulfide, indicating that its cytotoxic effect is independent of COX inhibition. acs.org Additionally, sulindac sulfoximine (B86345) derivatives, synthesized from sulindac and its methyl ester, were tested against CaCo-2 human colon cancer cells, showing interesting preliminary results. mdpi.comresearchgate.net

Interactive Data Table: Anti-Proliferative Activity in Colon Carcinoma Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Additional Findings |

| Sulindac Sulfide | HT-29, SW480, HCT 116 | 73 - 85 | Selectively inhibited growth of tumor cells compared to normal colonocytes. nih.gov |

| Sulindac Sulfide | HT-29 | - | Approximately 4-fold more potent than sulindac sulfone in reducing cell number. researchgate.net |

| Sulindac Sulfide | HCT 116 | - | Reduced cell proliferation by approximately 12%. nih.gov |

| SBA | HCT 116 | - | Inhibited cell proliferation by 86%. nih.gov |

| Compound 2 | RKO | - | Similar dose-response curve to sulindac sulfide. acs.org |

| Sulindac Sulfoximine Derivatives | CaCo-2 | - | Showed preliminary anti-tumor activity. mdpi.comresearchgate.net |

| Sulindac Sulfide | Caco2 | 75-83 | Inhibited viability of colon tumor cells. nih.gov |

| Phospho-sulindac (OXT-922) | SW480, HT-29 | - | Inhibited cell proliferation by up to 67% and induced apoptosis. nih.gov |

Prostate Adenocarcinoma Cell Lines

The anti-proliferative activity of sulindac derivatives has also been evaluated in prostate adenocarcinoma cell lines. nih.gov Two metabolites of sulindac, sulindac sulfide and sulindac sulfone, along with a more potent analog, CP248, demonstrated marked growth inhibition in a panel of human prostate epithelial cell lines. nih.gov It is noteworthy that while these compounds inhibited growth, they did not induce apoptosis in the normal human prostate epithelial cell line (PrEC) at the tested concentrations. nih.gov The growth-inhibitory and apoptosis-inducing effects of these derivatives were observed to be independent of COX-1 and COX-2 expression, as well as androgen sensitivity and bcl-2 expression. nih.gov

Furthermore, various amide derivatives of sulindac have been synthesized and tested against prostate cancer cell lines, showing satisfactory anti-tumor activity. mdpi.com A specific amide-linked sulindac sulfide analog, sulindac sulfide amide (SSA), has demonstrated in vivo anti-tumor activity in a human prostate cancer xenograft model. tandfonline.com A library of α-methyl amide analogs of sulindac was screened against the PC3 prostate cancer cell line, with some compounds showing potent inhibitory activity. nih.gov

Interactive Data Table: Anti-Proliferative Activity in Prostate Adenocarcinoma Cell Lines

| Compound | Cell Line | Key Findings |

| Sulindac Sulfide, Sulindac Sulfone, CP248 | Various Human Prostate Epithelial Cell Lines | Marked growth inhibition and induction of apoptosis, independent of COX, androgen sensitivity, or bcl-2 expression. nih.gov |

| Sulindac Amide Derivatives | Prostate Cancer Cell Lines | Satisfactory anti-tumor activity. mdpi.com |

| Sulindac Sulfide Amide (SSA) | Prostate Cancer Xenograft Model | Demonstrated in vivo anti-tumor activity. tandfonline.com |

| α-Methyl Amide Analogs of Sulindac | PC3 | Potent inhibitory activity observed for some analogs. nih.gov |

Breast Carcinoma Cell Lines (e.g., MCF-7, Triple-Negative Breast Cancer models)

In the context of breast cancer, sulindac derivatives have shown promise in preclinical in vitro studies. Sulindac sulfide was found to be the most potent inhibitor of cell growth among sulindac and its metabolites in both the normal human mammary epithelial cell line MCF-10F and the breast cancer cell line MCF-7. nih.gov Treatment with sulindac sulfide led to an accumulation of cells in the G1 phase of the cell cycle and induced apoptosis. nih.gov

A novel amide derivative, sulindac sulfide amide (SSA), which was designed to have reduced COX-inhibitory activity, was found to be 10-fold more potent in inhibiting growth and inducing apoptosis in breast cancer cells compared to sulindac sulfide. mdpi.com SSA displayed IC50 values of 3.9–7.1 µM across a panel of human breast cancer cell lines, including triple-negative breast cancer (TNBC) models like Hs578t and MDA-MB-231. mdpi.comresearchgate.net The pro-apoptotic activity of SSA was linked to the inhibition of cGMP PDE activity and the activation of cGMP-dependent protein kinase (PKG) signaling. mdpi.com

Furthermore, sulindac sulfide has been identified as a γ-secretase modulator that can inhibit Notch1 cleavage in TNBC cells, a pathway implicated in TNBC progression. frontiersin.org It significantly inhibited the growth of mammospheres in all human and murine TNBC models tested. frontiersin.org Other research has also highlighted the screening of various sulindac derivatives against breast cancer cell lines, including MDA-MB-231, with some analogs showing notable activity. nih.gov

Interactive Data Table: Anti-Proliferative Activity in Breast Carcinoma Cell Lines

| Compound | Cell Line(s) | IC50 Value (µM) | Key Findings |

| Sulindac Sulfide | MCF-7, MCF-10F | - | Most potent growth inhibitor among sulindac metabolites; induced G1 arrest and apoptosis. nih.gov |

| Sulindac Sulfide Amide (SSA) | Hs578t, MDA-MB-231, SKBr3, ZR75-1, MCF7 | 3.9 - 7.1 | 10-fold more potent than sulindac sulfide; induced apoptosis via cGMP/PKG signaling. mdpi.com |

| Sulindac Sulfide | TNBC models | - | Inhibited Notch1 cleavage and mammosphere growth. frontiersin.org |

| α-Methyl Amide Analogs of Sulindac | MDA-MB-231 | - | Some analogs showed potent inhibitory activity. nih.gov |

| Sulindac Sulfoximine Derivatives | MCF-7 | - | Showed preliminary anti-tumor activity. mdpi.comresearchgate.net |

Leukemia Progenitor Cell Models (e.g., Acute Myeloid Leukemia associated with PML/RARα fusion proteins)

Sulindac sulfide has been investigated for its potential to reverse the aberrant self-renewal of progenitor cells in acute myeloid leukemia (AML) models. nih.govplos.orgresearchgate.net Specifically, in models where the PML/RARα fusion protein is present, sulindac sulfide was found to downregulate β-catenin and γ-catenin, which are key mediators of the Wnt signaling pathway that is often aberrantly activated in these leukemias. nih.govplos.orgnih.gov By inhibiting this pathway, sulindac sulfide was able to reduce the stem cell capacity and promote the differentiation of hematopoietic progenitor cells expressing PML/RARα. nih.govplos.org These findings suggest that sulindac derivatives could interfere with the leukemogenic potential of PML/RARα. nih.govplos.org

Further studies have screened libraries of sulindac derivatives against leukemia cell lines. nih.gov For instance, a racemic compound, 57 , demonstrated potent inhibitory activity against five acute lymphoblastic leukemia cell lines. nih.gov Another compound, 14 , showed sub-nanomolar inhibition against a leukemia cell line. nih.gov These results highlight the potential for developing specific sulindac derivatives for the treatment of leukemia.

Interactive Data Table: Anti-Proliferative Activity in Leukemia Progenitor Cell Models

| Compound | Cell Model | Key Findings |

| Sulindac Sulfide | PML/RARα-positive leukemic cells | Downregulated β-catenin and γ-catenin; reversed the leukemic phenotype by reducing stem cell capacity and increasing differentiation. nih.govplos.org |

| Racemic Compound 57 | Acute Lymphoblastic Leukemia Cell Lines | Showed good inhibitory activity against five cell lines. nih.gov |

| Compound 14 | Leukemia Cell Line | Exhibited sub-nanomolar inhibition. nih.gov |

Glioblastoma Cell Lines (e.g., U-87)

The anti-proliferative effects of sulindac derivatives have also been explored in the context of glioblastoma. In one study, sulindac, its methyl ester, and two novel sulfoximine derivatives were tested against the U-87 glioblastoma cell line. mdpi.comresearchgate.net The study reported interesting preliminary results that warrant further investigation into this area of research. mdpi.comresearchgate.net Another study mentioned that nonsteroidal anti-inflammatory drugs (NSAIDs) like sulindac sulfide have been shown to inhibit the proliferation of C6 rat glioma cells. nih.gov

Interactive Data Table: Anti-Proliferative Activity in Glioblastoma Cell Lines

| Compound | Cell Line | Key Findings |

| Sulindac, Sulindac Methyl Ester, Sulindac Sulfoximine Derivatives | U-87 | Showed interesting preliminary anti-tumor activity. mdpi.comresearchgate.net |

| Sulindac Sulfide | C6 (rat glioma) | Inhibited cell proliferation. nih.gov |

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Research has also been conducted on the effects of sulindac derivatives on hepatocellular carcinoma (HCC) cell lines. A study demonstrated that both sulindac and its metabolite exisulind (a sulfone derivative) have a significant anti-proliferative effect and can induce apoptosis in the human HCC cell lines HepG2, Huh-7, and KYN-2. nih.gov This was the first report to detail such a pronounced effect of these compounds on HCC cell lines. nih.gov

In a separate investigation, sulindac, sulindac methyl ester, and two newly synthesized sulfoximine derivatives were evaluated for their anti-tumor activity against the HepG2 human liver hepatocellular carcinoma cell line. mdpi.comresearchgate.net The preliminary findings from this research were noted as being of interest for future studies in this field. mdpi.comresearchgate.net

Interactive Data Table: Anti-Proliferative Activity in Hepatocellular Carcinoma Cell Lines

| Compound | Cell Line(s) | Key Findings |

| Sulindac, Exisulind | HepG2, Huh-7, KYN-2 | Exhibited significant anti-proliferative effects and induced apoptosis. nih.gov |

| Sulindac, Sulindac Methyl Ester, Sulindac Sulfoximine Derivatives | HepG2 | Showed interesting preliminary anti-tumor activity. mdpi.comresearchgate.net |

Cervical Carcinoma Cell Lines (e.g., HeLa)

In vitro studies have explored the cytotoxic effects of sulindac methyl ester against the HeLa human cervical cancer cell line. mdpi.comresearchgate.net As part of a broader screening of sulindac derivatives, sulindac methyl ester was tested to determine its ability to interfere with cell survival. mdpi.com The compound's performance in these preliminary screenings helps to ascertain its potential for further investigation in cancer therapy research. mdpi.comresearchgate.net

| Compound | Cell Line | Assay Type | Finding | Reference |

|---|

Ovarian Carcinoma Cell Lines (e.g., OVCAR-3)

While various sulindac derivatives and analogues have been evaluated against ovarian carcinoma cell lines like OVCAR-3, specific in vitro research findings focusing solely on sulindac sulfide methyl ester in these cell lines are not detailed in the available literature. frontiersin.orgcore.ac.ukacs.orgresearchgate.netnih.gov Studies have tended to focus on the parent compound, sulindac, or specifically designed analogues like (E)-2′-des-methyl-sulindac sulfide. frontiersin.orgacs.org

Head and Neck Squamous Cell Carcinoma Lines

Research into the effects of sulindac compounds on head and neck squamous cell carcinoma (HNSCC) has primarily investigated sulindac itself and its sulfone metabolite. lktlabs.comnih.gov Based on the available search results, dedicated in vitro studies on the specific effects of this compound on HNSCC lines have not been reported.

Lung Cancer Cell Lines

The anticancer potential of sulindac derivatives has been explored in lung cancer models. nih.govaacrjournals.org However, these investigations have centered on compounds such as phospho-sulindac, sulindac sulfide, and sulindac sulfone. aacrjournals.org Specific preclinical data on the in vitro application of this compound in lung cancer cell lines is not available in the provided search results.

Investigations into Cellular Proliferation and Apoptosis Induction

The biological mechanism for the antineoplastic effects of sulindac metabolites often involves the inhibition of cellular proliferation and the induction of apoptosis. aacrjournals.orgnih.govnih.gov

Studies on sulindac methyl ester have evaluated its antiproliferative and cytotoxic activity in a panel of human cancer cell lines. mdpi.comresearchgate.net While detailed mechanistic studies on apoptosis induction by the methyl ester derivative are limited, the broader family of sulindac compounds is well-documented to trigger programmed cell death. For instance, sulindac sulfide and sulindac sulfone have been shown to induce apoptosis in various cancer cells, including colon and breast cancer cell lines. aacrjournals.orgnih.govacs.org This effect is often independent of cyclooxygenase (COX) inhibition and can be linked to the activation of other signaling pathways. aacrjournals.orgacs.org The antiproliferative activity of sulindac methyl ester was observed in a study screening its cytotoxicity against a panel of tumor cell lines. mdpi.com

Table 2: Antiproliferative Activity of Sulindac Derivatives

| Compound | Effect | Cell Line Context | Mechanism | Reference |

|---|---|---|---|---|

| Sulindac Methyl Ester | Cytotoxicity / Antiproliferative Activity | Panel of human cancer cell lines | Interference with cell survival | mdpi.com |

| Sulindac Sulfide | Inhibition of Proliferation & Induction of Apoptosis | Colon Tumor Cells (HCT 116) | Associated with enhanced potency compared to parent compound | aacrjournals.org |

In Vitro Enzymatic Activity Assays

A key aspect of sulindac research involves evaluating how its derivatives interact with various enzymes, notably cyclooxygenases (COX) and phosphodiesterases (PDE). aacrjournals.orgmdpi.com Sulindac sulfide, the active metabolite of sulindac, is known to be a potent inhibitor of both COX-1 and COX-2. mdpi.com

Derivatives are often designed to separate this COX-inhibitory activity from anticancer effects. Sulindac methyl ester (referred to as sulindac-OMe) was specifically tested for its ability to inhibit COX enzymes. In a colorimetric COX inhibitor screening assay, it was found to have only very slight inhibitory activity against the COX-2 isoform (15% inhibition at a 50 µM concentration) and was inactive against the COX-1 isoform. mdpi.com This suggests that its cytotoxic effects are likely mediated through a COX-independent mechanism. mdpi.com

Table 3: In Vitro COX Inhibition by Sulindac Methyl Ester

| Compound | Enzyme | Concentration | % Inhibition | Finding | Reference |

|---|---|---|---|---|---|

| Sulindac Methyl Ester (sulindac-OMe) | COX-1 | 50 µM | ~1% | Inactive | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Studies on sulindac (B1681787) and its derivatives have employed molecular docking to understand their mechanism of action and to guide the design of new inhibitors. For instance, the active metabolite, sulindac sulfide (B99878), has been the subject of numerous docking studies against various protein targets. Molecular modeling has shown that sulindac sulfide can bind to the catalytic domain of phosphodiesterase 5 (PDE5) in a manner similar to the well-known inhibitor sildenafil. researchgate.net This binding involves occupying a central core formed by key amino acid residues and engaging in a face-to-face π-π interaction with a phenylalanine residue (Phe820). researchgate.net

Docking studies have also been crucial in understanding the interaction with cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs. Early docking studies of sulindac into the COX active site highlighted that the carboxylic acid moiety is a primary determinant for inhibition. researchgate.net This finding spurred the development of derivatives where this group is replaced, a strategy that often involves sulindac sulfide methyl ester as a synthetic precursor.

Furthermore, computational docking has been applied to explore new potential targets for sulindac analogs. Docking of various sulindac derivatives has been performed against targets such as Mycobacterium tuberculosis FtsZ (Mtb FtsZ), Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and β-secretase, revealing potential binding affinities and interactions that could be exploited for therapeutic purposes. researchgate.netapexbt.com For example, when sulindac analogs were docked into the Mtb FtsZ protein, poses within the interdomain cleft showed more favorable interactions and better docking scores compared to those in the GTP binding site. researchgate.net

| Ligand | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| Sulindac Sulfide (SS) | PDE5 | Binds to the catalytic domain, occupying the same central core as sildenafil. Involves π-π stacking with Phe820. | researchgate.net |

| Sulindac | COX | Carboxylic acid moiety is primarily responsible for COX inhibition. | researchgate.net |

| Sulindac Analogs | Mtb FtsZ | Favorable interactions and better Glide docking scores in the interdomain cleft. | researchgate.net |

| Sulindac Derivatives | PPAR-γ, COX-2 | Majority of compounds showed significant affinity towards COX-2; promising interactions with PPAR-γ for several derivatives. | apexbt.com |

| (E)-2′-des-methyl-sulindac sulfide (E-DMSS) Analogs | COX-1, COX-2, mPGES-1 | In silico analysis revealed significant binding affinities, guiding the development of selective COX-1 inhibitors. | researchgate.net |

Quantum Chemical Calculations for Molecular Properties and Conformational Analysis

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide detailed insights into molecular geometry, vibrational frequencies, electronic spectra, and conformational preferences.

While specific, in-depth quantum chemical studies on this compound are not extensively reported in the literature, comprehensive analyses have been performed on the parent compound, sulindac. nih.gov These studies utilize DFT to calculate the most stable conformer and analyze its vibrational and electronic spectra, with anharmonic corrections often applied to improve the accuracy of frequency predictions. nih.gov Such analyses help in understanding the fundamental molecular dynamics and properties that govern the molecule's behavior.

The conformational analysis of the ester group in this compound is critical for understanding its interactions. Research on simpler esters, including thio- and dithio-esters, using high-level quantum chemical calculations provides valuable context. These studies explore the conformational preferences of the XCYCH3 moiety (where X and Y can be oxygen or sulfur). For simple esters, a cis conformation is typically the most stable. The directionality of the lone pairs on the oxygen and sulfur atoms differs significantly between cis and trans conformers, which has important implications for designing hydrogen bond interactions within a protein's binding cavity.

Furthermore, the geometry of the benzylidene double bond ((E)- vs. (Z)-isomerism) is a crucial factor for biological activity. For sulindac derivatives, removal of the 2'-methyl group from the indene (B144670) ring can change the geometry of this double bond from the natural (Z) to the (E) conformation. This seemingly small structural change can dramatically alter the inhibitory profile against COX-1 and COX-2, transforming a non-selective inhibitor into a selective one. mdpi.com This highlights the importance of precise conformational and geometric analysis in understanding structure-activity relationships.

| Compound/Moiety | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Sulindac | DFT, VPT2 | Determination of the most stable conformer, analysis of vibrational and electronic spectra with anharmonic corrections. | nih.gov |

| Simple aliphatic esters (XCYCH3 moiety) | IEF-PCM/B97D/aug-cc-pv(t+d)z | The cis conformation is inherently favored. The solvent environment influences conformational preference through polarization effects. | |

| 2′-des-methyl sulindac sulfide | Synthesis and Kinetic Analysis | The geometry of the benzylidene double bond (E/Z isomerism) is a major determinant of competitive inhibition of COX-1 and COX-2. | mdpi.com |

Application of Computer-Aided Drug Design (CADD) in Analog Development

Computer-Aided Drug Design (CADD) integrates computational methods into the drug discovery and development process, aiming to make it more efficient and cost-effective. This compound serves as a pivotal starting material for the synthesis of a wide array of analogs, a process often guided by CADD principles.

The synthesis of novel sulindac derivatives frequently begins with the esterification of sulindac or sulindac sulfide to produce the corresponding methyl ester. researchgate.netnih.govkfupm.edu.sa This intermediate is then chemically modified to create diverse libraries of compounds. For example, this compound has been used to synthesize:

Amide analogs : The ester is converted to an aldehyde, which then undergoes reductive amination to produce various amine-containing analogs. These have been further modified to create amide and sulfonamide sub-libraries for screening against cancer cell lines.

α-Methyl amide analogs : Esterification of sulindac sulfide is the first step in a synthetic route to introduce a methyl group at the α-position of the ester, which is then converted to a series of amides to probe anticancer structure-activity relationships.

Hydrazone derivatives : Sulindac methyl ester is reacted with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide intermediate, which is then used to synthesize various substituted sulindac hydrazones with potential anti-inflammatory and COX-2 inhibitory activity. nih.gov

Sulfoximine (B86345) derivatives : Sulindac methyl ester can be transformed into the corresponding sulfoximine to explore potential chemotherapeutic activities.

These synthetic strategies are often informed by initial CADD studies. For instance, after molecular docking revealed the importance of the carboxylic acid for COX inhibition, CADD was employed to design novel sulindac derivatives targeting PDE5, where the carboxylic acid was replaced with other moieties. researchgate.net This illustrates a rational design cycle where computational predictions guide synthetic efforts, and the resulting compounds, often derived from this compound, are then tested, feeding new data back into the design process. This approach has led to the identification of analogs with enhanced potency and altered target selectivity. apexbt.com

| Starting Material | Synthetic Modification | Resulting Analog Class | Therapeutic Goal/Target | Reference |

|---|---|---|---|---|

| This compound | Reduction to aldehyde, then reductive amination | Amine Analogs | Anticancer | |

| This compound | Introduction of α-methyl group, then amidation | α-Methyl Amide Analogs | Anticancer | |

| Sulindac Methyl Ester | Reaction with hydrazine hydrate, then condensation | Hydrazone Derivatives | Anti-inflammatory, COX-2 inhibition | nih.gov |

| Sulindac Methyl Ester | Conversion to sulfoximine | Sulfoximine Derivatives | Anticancer | |

| Sulindac | CADD-guided replacement of carboxylic acid | Novel Derivatives | PDE5 Inhibition | researchgate.net |

Advanced Analytical Methodologies for Sulindac Sulfide Methyl Ester and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating Sulindac (B1681787) Sulfide (B99878) Methyl Ester from its parent compound, other metabolites like sulindac sulfone, and potential isomers. nih.gov These techniques are essential for assessing the purity of synthesized compounds and for quantifying them in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Sulindac and its derivatives, including the sulfide and sulfone forms. nih.govnih.gov The method's versatility allows for both isocratic and gradient elution strategies to achieve optimal separation. nih.govnih.gov For instance, an isocratic procedure using a nitrile stationary phase can separate sulindac, sulindac sulfide, and sulindac sulfone in less than 10 minutes. nih.gov

Method optimization is key to resolving closely related impurities. A validated, rapid HPLC method was developed to separate sulindac from its related impurities (E-sulindac, sulindac sulfone, and sulindac sulfide) in just 6 minutes, a significant reduction from the 18-minute runtime of older methods. dphen1.comnih.gov This was achieved by optimizing parameters such as the gradient time and the composition of the mobile phase. nih.gov HPLC is also routinely used to confirm the purity of newly synthesized analogues, which is generally expected to be ≥95%. acs.orgnih.gov

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Analytes | Reference |

|---|---|---|---|---|---|

| Nitrile (CN) Column | Isocratic Elution | Not Specified | Not Specified | Sulindac, Sulindac Sulfide, Sulindac Sulfone | nih.gov |

| Platinum C18 Rocket column (53 mm × 7 mm, 1.5 μm) | Gradient Elution (Optimized) | Not Specified | Not Specified | Sulindac, E-sulindac, Sulindac Sulfide, Sulindac Sulfone | dphen1.com |

| Hypersil ODS column (4.6 mm × 100 mm, 5 μm) | Sodium acetate (B1210297) trihydrate (pH 4.7; 0.04 M) – methanol (B129727) (60:40, v/v) | 1.5 mL/min | UV at 254 nm | General NSAID Impurity Profiling | ijmpronline.com |

For enhanced speed, resolution, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is a powerful tool. A sensitive and reliable UPLC-PDA method has been developed for the simultaneous quantification of sulindac and its key metabolites, sulindac sulfide and sulindac sulfone, in plasma samples. nih.govresearchgate.net This method allows for complete chromatographic separation in under five minutes. nih.govresearchgate.net The PDA detector is set at a specific wavelength to monitor the analytes as they elute from the column. researchgate.net The method's validity is confirmed by establishing linearity, precision, and accuracy for the quantification of each analyte. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm i.d., 1.7 μm) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with Ammonium (B1175870) formate (B1220265) buffer (20 mM, 1% acetic acid) and Acetonitrile | nih.govresearchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | PDA at 328 nm | researchgate.net |

| Run Time | < 5 minutes | nih.govresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and detailed analysis of Sulindac Sulfide Methyl Ester and its derivatives. mdpi.comresearchgate.net These techniques provide information on the molecular structure, mass, and fragmentation patterns, and can be used for highly sensitive quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. wdh.ac.id Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and structure of sulindac derivatives, including sulindac methyl ester and its sulfoximine (B86345) derivative. mdpi.comresearchgate.net The chemical shifts (δ), measured in parts per million (ppm), provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com For example, specific signals in the ¹³C-NMR spectrum can confirm the presence of the ester carbonyl group and the various aromatic and aliphatic carbons. mdpi.com NMR is also crucial for distinguishing between geometric isomers, such as the E and Z isomers of sulindac. researchgate.netresearchgate.net

| Compound | Nucleus | Spectrometer Frequency | Solvent | Key Chemical Shifts (δ) in ppm | Reference |

|---|---|---|---|---|---|

| Sulindac Methyl Ester Sulfoximine | ¹³C-NMR | 125 MHz | CDCl₃ | 170.6 (C=O, ester), 163.4 (d, J = 247 Hz), 52.2 (OCH₃), 45.8, 31.5, 10.5 | mdpi.com |

| ¹H-NMR | 500 MHz | acetone-d⁶ | 8.10–8.08 (m, 2H), 7.78–7.76 (m, 2H), 3.65 (broad s, 2H), 3.14 (broad s, 3H), 2.13 (s, 3H) | mdpi.com |

Mass Spectrometry (MS) is essential for determining the precise molecular weight and for studying the fragmentation patterns of this compound and its derivatives. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of a molecule. mdpi.com

Tandem mass spectrometry (MS-MS) is used to analyze fragmentation patterns. In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation signature is unique to the molecule's structure and is invaluable for identifying known and unknown compounds and for distinguishing between isomers. nih.govrsc.org

| Technique | Compound Analyzed | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| HRMS (ESI-TOF) | Sulindac Methyl Ester Sulfoximine | [C₂₁H₂₀FNO₃S + Na]⁺ (Calculated: 408.1046) | Found: 408.1047 | mdpi.com |

| MS-MS (Ion Trap) | Sulindac Sulfide | [M+H]⁺ (341.1006) | 323.1, 295.1, 281.1 | nih.gov |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used for the trace-level detection and quantification of molecules. researchgate.netmdpi.com While much of the research has focused on the parent drug sulindac, the methodology is directly applicable to its derivatives. researchgate.net The technique utilizes the enhancement of the Raman signal that occurs when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically silver (Ag) or gold (Au) nanoparticles. researchgate.netkfupm.edu.sa

For sulindac, a SERS-based approach using silver nanoparticles (AgNPs) has achieved an exceptionally low detection limit of 1 × 10⁻¹⁰ M. researchgate.net The significant enhancement is attributed to a charge transfer process between the analyte and the nanoparticles. researchgate.net This method relies on the observation of significantly enhanced Raman bands corresponding to specific vibrational modes within the molecule, such as the -S=O, -C=O, and ring stretching vibrations. researchgate.net This high sensitivity makes SERS a promising tool for detecting minute quantities of this compound in complex samples. researchgate.netacs.org

| Analyte (Model) | Substrate | Detection Limit | Enhanced Raman Bands (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|---|---|

| Sulindac | Silver Nanoparticles (AgNPs) | 1 × 10⁻¹⁰ M | 1111 | -S=O stretching | researchgate.net |

| 1653 | -C=O stretching | researchgate.net | |||

| 1607 | -C=C- stretching | researchgate.net | |||

| 1340 | Ring stretching | researchgate.net |

Preclinical Metabolic Studies Pertinent to Sulindac Sulfide Methyl Ester

Enzymatic Hydrolysis of the Methyl Ester Moiety (e.g., by Carboxylesterases)

The presence of a methyl ester group in a drug molecule often designates it as a substrate for hydrolytic enzymes, particularly carboxylesterases (CES). These enzymes are abundant in various tissues, including the liver, plasma, and intestine, and play a significant role in the activation or detoxification of ester-containing drugs. acs.organnualreviews.orgmdpi.com

In the context of sulindac (B1681787) sulfide (B99878) methyl ester, it is anticipated that the compound undergoes rapid enzymatic hydrolysis to yield its active carboxylic acid form, sulindac sulfide. Studies on other compounds containing methyl ester groups have demonstrated this metabolic pathway. For instance, research on certain N-sulfonylhydrazone prototypes with a methyl ester group showed that they were readily metabolized by carboxylesterase. nih.gov The biotransformation of one such compound (LASSBio-1773) resulted in a carboxylic acid derivative, and this process was almost completely inhibited by a known CES inhibitor, bis-(p-nitrophenyl)phosphate, confirming the involvement of carboxylesterases. acs.orgnih.gov Similarly, phospho-sulindac, another prodrug form, is preferentially hydrolyzed by carboxylesterase-1. mdpi.com

This metabolic step is crucial as the hydrolysis of the ester is what releases the pharmacologically active sulindac sulfide. The stability of the ester linkage in the presence of plasma can vary, but it is a common strategy to enhance properties like solubility or permeability, with the expectation of in vivo cleavage by esterases to release the parent drug. mdpi.comwuxiapptec.com

| Feature | Description | Source |

| Enzyme Family | Carboxylesterases (CES) | acs.orgnih.gov |

| Metabolic Reaction | Hydrolysis of the methyl ester to a carboxylic acid | acs.orgnih.gov |

| Product | Sulindac Sulfide | mdpi.com |

| Significance | Activation of the prodrug form to the pharmacologically active metabolite | annualreviews.orgwuxiapptec.com |

Bioconversion Pathways of Sulindac and its Sulfide Metabolite (Contextual to Methyl Ester)

Once sulindac sulfide is formed from the hydrolysis of its methyl ester, it becomes part of the well-established metabolic cycle of sulindac. Sulindac itself is a sulfoxide (B87167) prodrug that undergoes a series of biotransformations, primarily reduction to the active sulfide and oxidation to the inactive sulfone. smolecule.comdrugbank.compatsnap.com This metabolic interplay is central to its mechanism of action and duration of effect.

The key activation step for sulindac is its reduction from a sulfoxide to a sulfide. nih.govplos.org This conversion is a reversible metabolic reaction that produces sulindac sulfide, the metabolite responsible for the majority of the drug's anti-inflammatory activity. smolecule.comdrugbank.com This reduction is not only critical for its therapeutic effects but is also a defining feature of its pharmacology, distinguishing it from other non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.com The process has been shown to occur in various tissues, including the liver, kidney, and brain, as well as within mitochondria and microsomes. nih.govresearchgate.net

In addition to the reversible reduction, both sulindac and its active sulfide metabolite can be irreversibly oxidized to form sulindac sulfone. smolecule.comdrugbank.comnih.gov This sulfone metabolite is generally considered inactive as an inhibitor of cyclooxygenase (COX) enzymes. smolecule.comnih.gov However, some studies suggest it may possess other biological activities, such as inducing apoptosis in cancer cells through mechanisms independent of COX inhibition. plos.orgnih.gov The oxidation of sulindac sulfide represents a detoxification or inactivation pathway, converting the active compound into a form that is more readily excreted. drugbank.com

| Pathway | Starting Compound | Resulting Metabolite | Reversibility | Key Characteristic | Source |

| Reduction | Sulindac (Sulfoxide) | Sulindac Sulfide | Reversible | Activation to the pharmacologically active form | smolecule.comdrugbank.comnih.gov |

| Oxidation | Sulindac Sulfide | Sulindac Sulfone | Irreversible | Inactivation of the active metabolite | smolecule.comnih.govnih.gov |

The biotransformation of sulindac and its metabolites is catalyzed by specific enzyme systems.

For the reduction of sulindac to sulindac sulfide , the primary enzymes identified belong to the methionine sulfoxide reductase (Msr) family. nih.gov Specifically, Methionine Sulfoxide Reductase A (MsrA) has been shown to catalyze the reduction of the (S)-epimer of sulindac. researchgate.netnih.gov Studies have confirmed that human MSRA, which is expressed in tissues like the intestine, liver, and kidneys, is responsible for the activation of the sulindac prodrug. researchgate.net While MsrA is key, other enzymes with MsrB-like activity have been purified that can reduce the (R)-epimer of sulindac. nih.gov Aldehyde oxidase 1 (AOX1) has also been suggested to catalyze the reduction of sulindac to sulindac sulfide. annualreviews.org

For the oxidation of sulindac sulfide to sulindac sulfone , the primary enzymatic system involved is the microsomal cytochrome P450 (CYP) system. nih.govncats.io Several specific CYP isoforms have been identified as being responsible for this oxidative pathway. Studies using rat and human liver microsomes have pinpointed rat CYP1A1 and CYP1A2, as well as human CYP1A2 and CYP1B1, as the major enzymes that oxidize the (R)-epimer of sulindac. nih.gov Human CYP1A2 also appears to be the most active in oxidizing the (S)-epimer. nih.gov Additionally, Flavin-containing monooxygenase 3 (FMO3) has been reported to S-oxygenate sulindac sulfide back to the sulfoxide form (sulindac), contributing to its pharmacological inactivation. annualreviews.org

| Metabolic Process | Enzyme(s) Involved | Substrate | Product | Source |

| Reduction | Methionine Sulfoxide Reductase A (MsrA), Aldehyde Oxidase 1 (AOX1) | Sulindac (Sulfoxide) | Sulindac Sulfide | annualreviews.orgnih.govresearchgate.netnih.gov |

| Oxidation | Cytochrome P450 (CYP) System (CYP1A1, CYP1A2, CYP1B1) | Sulindac, Sulindac Sulfide | Sulindac Sulfone | smolecule.comnih.govncats.io |

| S-Oxygenation | Flavin-containing monooxygenase 3 (FMO3) | Sulindac Sulfide | Sulindac (Sulfoxide) | annualreviews.org |

Q & A

Q. What is the chemical structure of Sulindac Sulfide Methyl Ester, and how is it synthesized from Sulindac sulfide?

this compound (C₂₁H₁₉FO₂S, MW 354.44) is the methyl ester derivative of Sulindac sulfide, synthesized via esterification. The process involves reacting Sulindac sulfide with methanol and thionyl chloride (SOCl₂) to form the methyl ester, followed by reduction with diisobutylaluminum hydride (DIBAL-H) to yield intermediates like aldehydes for further derivatization . The methyl ester modification enhances lipophilicity, potentially improving cellular permeability compared to the parent sulfide form .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

- Gas Chromatography (GC): Use a 6' SE-30 column at 262°C with nitrogen carrier gas (100 mL/min). Retention times: ~7 min (Sulindac), 1.5 min (sulfide analog), and 5 min (sulfone analog) .

- Storage: Store at -20°C in sealed containers for long-term stability (1–2 years). Solutions in DMSO should be prepared fresh or stored at -20°C for ≤1 month .

Q. What solubility and formulation considerations are critical for in vitro studies?

The compound is soluble in DMSO (up to 100 mM), but stock solutions should be equilibrated to room temperature before use to avoid precipitation. For cell-based assays, ensure final DMSO concentrations ≤0.1% to minimize cytotoxicity .

Advanced Research Questions

Q. How does this compound modulate γ-secretase activity, and what methodological approaches validate its role in Alzheimer’s disease models?

this compound inhibits γ-secretase activity (IC₅₀ = 20.2 ± 2.6 μM), reducing amyloid-beta (Aβ42) secretion in vitro. Key methods:

- CHAPSO buffer dialysis assays to confirm reversible inhibition .

- Dose-response curves (10–100 μM) in neuronal cell lines, measuring Aβ42 via ELISA or immunoblotting . Contrast with Sulindac sulfide, which shows COX-dependent apoptosis induction, highlighting the methyl ester’s unique γ-secretase targeting .

Q. What experimental designs distinguish COX-dependent and COX-independent mechanisms of this compound in cancer models?

- COX Inhibition Assays: Compare IC₅₀ values for COX-1/2 (Sulindac sulfide: Ki = 1.02 μM and 10.43 μM) with the methyl ester derivative using prostaglandin E₂ (PGE₂) ELISA .

- Apoptosis Studies: Co-treat cells with MAPK inhibitors (e.g., PD98059 for ERK, SB203580 for p38) to assess synergy. Enhanced apoptosis in HCA-7 colon cancer cells suggests COX-independent pathways .

- Structure-Activity Analysis: Derivatives like MCI-100 (lacking sulfoxide groups) show retained anti-oxidant effects but abolished COX inhibition, supporting mechanism decoupling .

Q. How do TNF-α and oxidative stress influence the cytotoxicity of this compound in hepatotoxicity models?

- Drug-Inflammation Interaction Models: Co-treat rats with lipopolysaccharide (LPS) to elevate TNF-α, then measure serum ALT and liver necrosis. Etanercept (TNF-α inhibitor) attenuates toxicity, implicating cytokine synergy .

- HepG2 Cell Assays: Combine sub-cytotoxic doses (e.g., 30 μM) with TNF-α (10 ng/mL) to observe LDH release, confirming synergistic cytotoxicity .

Q. What strategies optimize this compound derivatives for enhanced γ-secretase selectivity?

- Reductive Amination: Modify the aldehyde intermediate (from DIBAL-H reduction) with substituted amines to generate analogs. Test Aβ42 suppression in SH-SY5Y cells .

- Methoxy Substitutions: Introduce methoxy groups at positions 5' and 6' (as in MCI-100) to eliminate COX inhibition while retaining γ-secretase activity .

Methodological Considerations

Q. How should researchers address contradictory data on this compound’s toxicity across studies?

- Dose-Response Validation: Replicate studies using standardized purity (>98%, HPLC) and controlled DMSO concentrations .

- Model-Specific Factors: Account for cell line variability (e.g., HCA-7 vs. HCT-15 colon cells) and species differences in metabolic enzyme expression .

Q. What analytical techniques resolve structural isomers or degradation products in this compound samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products